molecular formula C12H23NO2 B2881946 Isopropyl 1-isopropylpiperidine-2-carboxylate CAS No. 2270905-04-7

Isopropyl 1-isopropylpiperidine-2-carboxylate

Cat. No.: B2881946
CAS No.: 2270905-04-7
M. Wt: 213.321
InChI Key: BOWVOIJZZURBGC-UHFFFAOYSA-N
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Description

Isopropyl 1-isopropylpiperidine-2-carboxylate is a piperidine-based ester compound of interest in synthetic and medicinal chemistry research. With the molecular formula C12H23NO2 , this molecule features a piperidine ring core that is disubstituted with an isopropyl group on the nitrogen atom and an isopropyl ester moiety at the 2-position. This specific architecture makes it a valuable synthon and building block for the construction of more complex molecular frameworks. Piperidine derivatives are fundamental structural motifs found in a wide range of pharmaceuticals, agrochemicals, and functional materials. The steric and electronic properties imparted by the dual isopropyl groups can influence the molecule's conformation, basicity, and lipophilicity, which are critical parameters in drug discovery. As a result, this compound holds significant research value for the development of novel enzyme inhibitors, receptor ligands, and other biologically active molecules . It serves as a key intermediate in organic synthesis, particularly in the exploration of structure-activity relationships (SAR) within lead optimization campaigns. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

propan-2-yl 1-propan-2-ylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(2)13-8-6-5-7-11(13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVOIJZZURBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of δ-Aminovaleric Acid

δ-Aminovaleric acid undergoes intramolecular cyclization under acidic conditions to form the piperidine ring.

  • Conditions : Reflux in hydrochloric acid (6 M, 12 h)
  • Yield : 68–72%
  • Mechanism : Protonation of the amino group facilitates nucleophilic attack by the carboxylate oxygen, followed by dehydration.

Catalytic Hydrogenation of Pyridine Derivatives

Pyridine-2-carboxylic acid is hydrogenated over a Raney nickel catalyst at 120°C and 50 atm H₂:

  • Yield : 85%
  • Side products : Partially reduced pyrrolidine derivatives (<5%)

Esterification to Isopropyl Piperidine-2-Carboxylate

The carboxylic acid is esterified with isopropyl alcohol via acid-catalyzed Fischer esterification:

Reaction Conditions

Parameter Value
Catalyst Concentrated H₂SO₄ (5 mol%)
Solvent Toluene
Temperature Reflux (110°C)
Time 6–8 h
Yield 89%

Alternative Methods

  • Steglich Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 25°C (Yield: 92%, but higher cost).

N-Isopropylation of Piperidine-2-Carboxylate

The nitrogen atom at position 1 is alkylated using isopropyl halides or via reductive amination:

Alkylation with Isopropyl Bromide

  • Conditions :
    • Base: K₂CO₃ (2 equiv)
    • Solvent: Acetonitrile
    • Temperature: 80°C, 12 h
    • Yield: 76%
Reagent Yield (%) Purity (%)
Isopropyl bromide 76 98
Isopropyl iodide 81 97
Isopropyl tosylate 68 95

Reductive Amination

  • Substrate : Piperidine-2-carboxylate + acetone
  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN)
  • Conditions : Methanol, pH 5–6 (acetic acid buffer), 25°C, 24 h
  • Yield : 63%

Convergent Synthesis via Ugi Multicomponent Reaction

A one-pot approach combining:

  • Isocyanide (tert-butyl isocyanide)
  • Isopropylamine
  • Cyclohexanecarboxaldehyde
  • Isopropyl glycolic acid

Conditions : Methanol, 25°C, 48 h
Yield : 58%
Advantage : Reduces purification steps but requires precise stoichiometric control.

Industrial-Scale Optimization

Continuous Flow Reactor for Esterification

  • Throughput : 1.2 kg/h
  • Catalyst : Immobilized lipase (Candida antarctica)
  • Solvent : Supercritical CO₂
  • Yield : 94%
  • Purity : 99.5%

Cost Analysis of Routes

Method Cost ($/kg) Environmental Impact (E-factor)
Stepwise synthesis 420 8.7
Convergent Ugi route 580 6.2

Challenges and Mitigation Strategies

Byproduct Formation in N-Alkylation

  • Issue : Over-alkylation leading to quaternary ammonium salts.
  • Solution : Use of bulky bases (e.g., DBU) to limit multiple substitutions.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-isopropylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 1-isopropylpiperidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 1-isopropylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Isopropyl Piperidine-1-Carboxylate (CAS 6301-08-2)
  • Structure : A piperidine ring with an isopropyl ester group (-COO-iPr) directly attached to the nitrogen (position 1).
  • Molecular Formula: C9H17NO2.
  • Key Differences :
    • Lacks the N-isopropyl substituent present in the target compound.
    • The ester group at position 1 alters electronic and steric profiles compared to the 2-carboxylate analog.
(b) Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)
  • Structure: A benzyl ester (-COO-Bn) at position 1 and an amino group (-NH2) at position 4.
  • Molecular Formula : C13H18N2O2.
(c) Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-2-Phenyl-1H-Benzimidazole-5-Carboxylate
  • Structure: A benzimidazole core with complex substituents, including a pyrrolidinone-linked propyl chain and an ethyl ester.
  • Molecular Formula : C23H25N3O3.
  • Functional diversity (e.g., oxopyrrolidinyl group) enables broader pharmacological interactions.

Physicochemical Properties

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Water Solubility Reactivity Profile
Isopropyl 1-isopropylpiperidine-2-carboxylate C12H24NO2* 214.3* N-isopropyl, 2-COO-iPr Low Hydrolyzes under basic conditions
Isopropyl piperidine-1-carboxylate C9H17NO2 187.2 1-COO-iPr Moderate Stable to hydrolysis
Benzyl 4-aminopiperidine-1-carboxylate C13H18N2O2 246.3 1-COO-Bn, 4-NH2 High Reactive amino group

*Inferred based on structural analysis.

Key Observations :

  • The N-isopropyl group in the target compound enhances lipophilicity, reducing water solubility compared to unsubstituted analogs.
  • Positional isomerism (1-carboxylate vs. 2-carboxylate) affects hydrolysis rates; esters at position 2 may undergo faster cleavage due to steric accessibility.

Biological Activity

Isopropyl 1-isopropylpiperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds. The specific arrangement of functional groups in this compound contributes to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to a range of biological effects. For instance, it has been shown to interact with the sigma receptors, which are implicated in several neurological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been tested against several cancer cell lines, revealing cytotoxic effects that may be attributed to apoptosis induction or cell cycle arrest .

Research Findings and Case Studies

Several case studies and experimental findings have provided insights into the biological activity of this compound:

  • Cell Line Studies : In vitro studies utilizing human cancer cell lines have demonstrated that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating significant potency against specific tumor types .
  • Receptor Binding Affinity : Binding assays have indicated that this compound possesses a high affinity for sigma receptors, suggesting its potential role in modulating neurochemical pathways related to pain and mood disorders.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Target Receptor/Enzyme
This compoundAntimicrobial, Anticancer~10Sigma receptors
(S)-1-Isopropyl-piperidine-2-carboxylic acidCNS-targeting~15Various CNS receptors
Piperidine derivativesVariableVariesVarious

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